![molecular formula C17H16BrN5O3 B187897 5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile CAS No. 5844-03-1](/img/structure/B187897.png)
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BRD0705 and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BRD0705 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been found to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a key role in regulating gene expression.
Effets Biochimiques Et Physiologiques
BRD0705 has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been found to have antioxidant properties and may have potential use in treating oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRD0705 in lab experiments is that it has been well-studied and its properties are well-understood. Additionally, it has been found to have a variety of potential applications in scientific research. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are several potential future directions for research on BRD0705. One area of interest is in the development of new cancer treatments based on its anticancer properties. Additionally, further research may be done to better understand its mechanism of action and to identify other potential applications in scientific research. Finally, research may be done to optimize the synthesis method for BRD0705, with the goal of making it more accessible and cost-effective for use in lab experiments.
Méthodes De Synthèse
The synthesis of BRD0705 involves several steps, starting with the reaction between 3-bromo-4,5-dimethoxybenzaldehyde and ethyl cyanoacetate to form the intermediate compound 3-bromo-4,5-dimethoxyphenylacrylic acid ethyl ester. This intermediate is then reacted with 5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile to form the final product, BRD0705.
Applications De Recherche Scientifique
BRD0705 has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory properties and may have potential use in treating inflammatory diseases.
Propriétés
Numéro CAS |
5844-03-1 |
|---|---|
Nom du produit |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
Formule moléculaire |
C17H16BrN5O3 |
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16BrN5O3/c1-25-14-7-10(6-13(18)16(14)26-2)5-11(8-19)15-12(9-20)17(21)23(22-15)3-4-24/h5-7,24H,3-4,21H2,1-2H3/b11-5+ |
Clé InChI |
CXNUJQORBQTHPV-VZUCSPMQSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC |
Autres numéros CAS |
5844-03-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


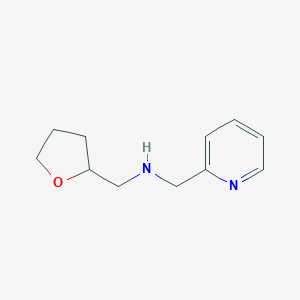
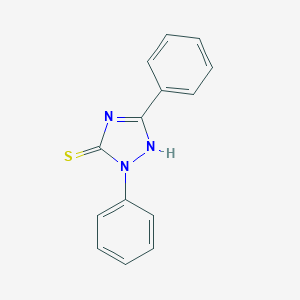
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
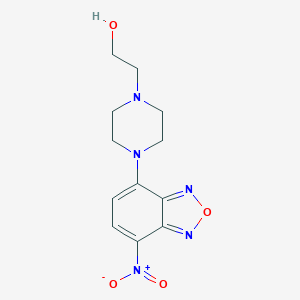
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
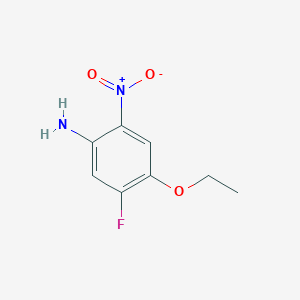
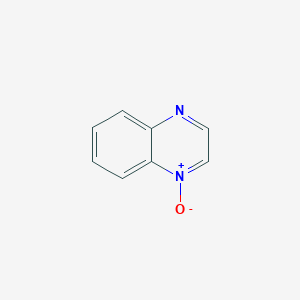
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)